Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
Brand Name: Vulcanchem
CAS No.: 1859083-82-1
VCID: VC11668499
InChI: InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,15H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC
Molecular Formula: C13H19BN2O4
Molecular Weight: 278.11 g/mol

Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

CAS No.: 1859083-82-1

Cat. No.: VC11668499

Molecular Formula: C13H19BN2O4

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate - 1859083-82-1

Specification

CAS No. 1859083-82-1
Molecular Formula C13H19BN2O4
Molecular Weight 278.11 g/mol
IUPAC Name methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Standard InChI InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,15H2,1-5H3
Standard InChI Key DJQQWXWLMZMFED-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC

Introduction

Structural and Molecular Characteristics

The compound’s structure features a pyridine ring substituted at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 5-position with an amino group. The methyl ester at the 2-position completes the picolinate framework. This arrangement confers distinct electronic and steric properties:

  • The boronate ester enhances stability against hydrolysis compared to free boronic acids while retaining reactivity in Suzuki-Miyaura couplings .

  • The amino group introduces nucleophilic potential, enabling further derivatization via acylation or alkylation .

  • The methyl ester moderates solubility, favoring organic solvents such as dichloromethane or tetrahydrofuran .

Key molecular descriptors include a calculated partition coefficient (LogP) of 1.68 ± 0.12 , suggesting moderate lipophilicity, and a density of approximately 1.12 g/cm³ , consistent with related boronate esters.

Synthesis and Reaction Pathways

Iridium-Catalyzed C–H Borylation

A primary route to this compound involves iridium-catalyzed C–H borylation of substituted pyridines. As demonstrated in analogous systems , cyclometalated iridium complexes (e.g., Ir(cod)(OMe)2\text{Ir}(\text{cod})(\text{OMe})_2) activate specific C–H bonds on the pyridine ring, enabling regioselective boronation. For methyl 5-aminopicolinate, this method likely targets the 4-position due to directing effects from the adjacent amino group .

Typical Reaction Conditions

ParameterValue
CatalystIr(cod)(OMe)2\text{Ir}(\text{cod})(\text{OMe})_2 (3 mol%)
Ligand4,4′-Di-tert-butyl-2,2′-bipyridine
Boron SourceBis(pinacolato)diboron (1.2 equiv)
SolventTetrahydrofuran (THF)
Temperature80°C
Reaction Time12–24 hours

This protocol achieves yields exceeding 70% while preserving the integrity of the amino and ester functionalities .

Alternative Approaches

  • Lithiation-Borylation: Sequential deprotonation at the 4-position using LDA (lithium diisopropylamide) followed by quenching with pinacol boronate electrophiles .

  • Cross-Coupling Retrofitting: Functionalization of pre-borylated pyridines via esterification or amidation .

Physicochemical Properties

Experimental data for this specific compound remains limited, but inferences from structurally related boronate esters provide insights:

PropertyValue/DescriptionSource Compound Analogy
Melting PointNot reported
Boiling Point~383.9°C (predicted)
SolubilitySoluble in THF, DCM; insoluble in water
StabilityStable under inert gas at 2–8°C
Purity98% (HPLC)

The amino group’s presence may slightly elevate polarity compared to non-amino analogs, potentially improving solubility in polar aprotic solvents.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester serves as a coupling partner in palladium-catalyzed reactions, enabling arylation or alkylation at the 4-position of the pyridine ring. For example, reaction with aryl halides produces biaryl structures prevalent in pharmaceutical agents :

R-X+Boronated PicolinatePd(PPh3)4R-Picolinate Derivative+Byproducts\text{R-X} + \text{Boronated Picolinate} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{R-Picolinate Derivative} + \text{Byproducts}

Case Study: Coupling with 4-bromoaniline yields a diamino-picolinate scaffold, a motif found in kinase inhibitors .

Post-Functionalization via Amino Group

The 5-amino group permits additional transformations:

  • Acylation: Treatment with acetyl chloride produces NN-acetyl derivatives, modulating electronic properties.

  • Reductive Amination: Conversion to secondary or tertiary amines enhances drug-like characteristics .

Pharmaceutical Relevance

While direct biological data for this compound is unavailable, its structural analogs exhibit promising activities:

  • Anticancer Agents: Boronated pyridines inhibit proteasomes and histone deacetylases (HDACs) .

  • Antibacterial Scaffolds: Amino-picolinate derivatives disrupt bacterial cell wall synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator